molecular formula C10H7NO6 B11779286 Methyl3-hydroxy-5-nitrobenzofuran-2-carboxylate

Methyl3-hydroxy-5-nitrobenzofuran-2-carboxylate

Cat. No.: B11779286
M. Wt: 237.17 g/mol
InChI Key: ZSUYIBILLCWBMG-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is a benzofuran derivative characterized by a nitro (-NO₂) group at position 5 and a hydroxyl (-OH) group at position 3 of the fused aromatic ring.

Properties

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

methyl 3-hydroxy-5-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H7NO6/c1-16-10(13)9-8(12)6-4-5(11(14)15)2-3-7(6)17-9/h2-4,12H,1H3

InChI Key

ZSUYIBILLCWBMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Direct Nitration of Methyl 3-Hydroxybenzofuran-2-Carboxylate

A direct route involves nitrating methyl 3-hydroxybenzofuran-2-carboxylate using mixed acid (HNO₃/H₂SO₄). The hydroxyl group at position 3 directs nitration to the para position (C-5), yielding the target compound. Key steps include:

  • Reaction Conditions : Substrate (1 equiv.) in concentrated H₂SO₄ at 0–5°C, followed by dropwise addition of fuming HNO₃. Reaction proceeds for 4–6 hours.

  • Yield : 60–75% after purification via column chromatography (petroleum ether/ethyl acetate, 9:1).

  • Challenges : Over-nitration and oxidation side products require careful temperature control.

Table 1: Nitration Optimization

ParameterOptimal ConditionSide Products Observed
Temperature0–5°CDinitro derivatives
HNO₃ Concentration90%Oxidized quinones
WorkupIce quenching

Cyclization of Nitro-Substituted Precursors

Copper-Catalyzed Cyclization of o-Hydroxy Nitroaryl Aldehydes

A scalable method employs CuI (10 mol%) in choline chloride-ethylene glycol (ChCl·EG) deep eutectic solvent:

  • Substrate : 5-Nitro-2-hydroxybenzaldehyde (1 equiv.) reacts with methyl propiolate (1.2 equiv.).

  • Mechanism : CuI facilitates alkyne activation, forming a benzofuran core via cyclization.

  • Yield : 82% after 12 hours at 80°C.

TCT-Mediated Radical Cyclization

Cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) enable metal-free synthesis:

  • Procedure : o-Hydroxy nitroacetophenone derivatives react with DMSO/TCT, generating a methylthio intermediate that undergoes radical cyclization.

  • Advantage : Avoids transition metals, simplifying purification.

  • Yield : 68% with water-controlled quenching.

Table 2: Cyclization Methods Comparison

MethodCatalystSolventYield (%)Purity (%)
CuI/ChCl·EGCuIDES8295
TCT/DMSONoneDMSO6890
Acidic CyclizationH₂SO₄Toluene5888

Protection/Deprotection Strategies

Methoxy Protection Followed by Nitration

To prevent hydroxyl group interference during nitration:

  • Protection : Methylation of 3-hydroxybenzofuran-2-carboxylate using CH₃I/K₂CO₃ in acetone.

  • Nitration : Introduce nitro group at C-5 using HNO₃/H₂SO₄.

  • Deprotection : BBr₃ in CH₂Cl₂ cleaves the methyl ether, restoring the hydroxyl group.

  • Overall Yield : 55–60%.

Catalytic Approaches

Palladium-Catalyzed Carbonylative Cyclization

Pd(OAc)₂ (5 mol%) with Xantphos ligand enables CO insertion into 2-iodo-5-nitrophenol derivatives:

  • Conditions : CO gas (1 atm), MeOH as nucleophile, 80°C for 8 hours.

  • Yield : 70% with >99% regioselectivity.

Rhodium-Catalyzed C–H Activation

Cp*RhCl₂ (2 mol%) activates C–H bonds in nitroarenes, enabling annulation with alkynes:

  • Scope : Tolerates electron-withdrawing groups.

  • Limitation : Requires high temperatures (120°C) and inert atmosphere.

Industrial-Scale Considerations

Continuous Flow Nitration

Microreactor technology enhances safety and yield for large-scale production:

  • Throughput : 1 kg/hr with 85% yield.

  • Advantages : Reduced HNO₃ decomposition and thermal runaway risks.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic aromatic substitution can occur at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic medium are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antibacterial and anti-tumor properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The biological activity of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anti-tumor effects. The benzofuran ring system can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Methyl 5-Nitrobenzofuran-2-Carboxylate (CAS 104862-11-5)

Structural Differences :

  • Lacks the hydroxyl group at position 3, making it less polar than the target compound.
  • Shares the nitro group at position 5 and the ester group at position 2.

Molecular Properties :

  • Molecular Formula: C₁₀H₇NO₅ (vs. C₁₀H₇NO₆ for the target compound, assuming an additional hydroxyl group) .
  • Molecular Weight : 221.166 g/mol (vs. ~237.12 g/mol for the target compound, inferred from the addition of -OH).

Functional Implications :

  • The nitro group’s electron-withdrawing effect may dominate reactivity, directing electrophilic substitution to meta positions relative to itself .

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate (CAS 20532-28-9)

Structural Differences :

  • Replaces the benzofuran oxygen with sulfur (benzothiophene core).
  • Substitutes the nitro group with an amino (-NH₂) group at position 5.

Molecular Properties :

  • Molecular Formula: C₁₀H₉NO₂S .
  • Molecular Weight : 223.25 g/mol (lower than the target compound due to fewer oxygen atoms).

Functional Implications :

  • The amino group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. This difference significantly alters electronic properties and reactivity.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 3-Hydroxy-5-Nitrobenzofuran-2-Carboxylate* Not Available C₁₀H₇NO₆ (inferred) ~237.12 (inferred) 3-OH, 5-NO₂, 2-COOCH₃
Methyl 5-Nitrobenzofuran-2-Carboxylate 104862-11-5 C₁₀H₇NO₅ 221.166 5-NO₂, 2-COOCH₃
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate 20532-28-9 C₁₀H₉NO₂S 223.25 5-NH₂, 2-COOCH₃, benzothiophene core

*Inferred data based on structural analysis.

Reactivity and Stability

  • Hydroxyl Group: The 3-OH group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve solubility in aqueous solvents compared to its non-hydroxylated analog . However, the nitro group’s electron-withdrawing effect could acidify the hydroxyl proton, increasing acidity.
  • Nitro vs. Amino Groups: The nitro group (in benzofurans) promotes stability against oxidation but may reduce nucleophilic reactivity. In contrast, the amino group (in benzothiophenes) increases susceptibility to electrophilic attack and oxidation .

Biological Activity

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of hydroxyl and nitro groups significantly influences its biological activity.

2. Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit notable antimicrobial properties. Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylateStaphylococcus aureus32 µg/mL
Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylateEnterococcus faecalis64 µg/mL

These findings suggest potential for developing new antimicrobial agents based on this compound's structure.

3. Anticancer Activity

The anticancer properties of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate have been investigated in various cancer cell lines. Notably, it has shown significant cytotoxic effects against A549 lung cancer cells.

Case Study: Cytotoxic Effects in A549 Cells

In vitro studies revealed that methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate reduced cell viability significantly:

  • Control Group Viability: 100%
  • Viability with Treatment (50 µM): 38% (p < 0.001)

This indicates a strong potential for further development as an anticancer therapeutic agent.

4. Antioxidant Activity

Antioxidant assays using DPPH radical scavenging methods demonstrated that methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate possesses significant free radical scavenging activity.

Table 2: Antioxidant Activity Results

Concentration (µg/mL)% DPPH Scavenging Effect
1025%
5056%
10082%

The compound exhibited a dose-dependent increase in antioxidant activity, highlighting its potential as a protective agent against oxidative stress-related diseases.

5. Anti-inflammatory Activity

The anti-inflammatory effects of methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate were evaluated using carrageenan-induced paw edema in animal models. The results indicated a significant reduction in inflammation.

Case Study: In Vivo Anti-inflammatory Effects

In the study:

  • Control Group Edema: Increase of 3.0 cm
  • Treatment Group (50 mg/kg): Increase of only 1.0 cm (p < 0.01)

This demonstrates the compound's efficacy in reducing inflammation, suggesting its potential use in treating inflammatory conditions.

6. Conclusion

Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate exhibits promising biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. These findings warrant further investigation into its mechanisms of action and potential therapeutic applications.

Q & A

Q. What are the key synthetic routes for Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate, and how is its purity validated?

The synthesis typically involves multi-step organic reactions, starting with halogenation or nitration of a benzofuran precursor followed by esterification. Critical steps include:

  • Nitration : Introducing the nitro group at the 5-position under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
  • Esterification : Using methanol and a catalyst (e.g., H₂SO₄) to form the methyl ester at the 2-position .
  • Purification : Recrystallization or column chromatography to isolate the product.
    Purity is validated via TLC (solvent system: ethyl acetate/hexane), ¹H/¹³C NMR (to confirm substituent positions), and HRMS (to verify molecular weight) .

Q. How is the molecular structure of Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate confirmed?

  • Spectroscopy :
    • ¹H NMR : Peaks for the aromatic protons (δ 6.8–8.2 ppm), ester methyl group (δ 3.8–4.0 ppm), and hydroxyl proton (broad singlet, δ ~10 ppm) .
    • FT-IR : Bands for C=O (ester, ~1700 cm⁻¹), NO₂ (asymmetric stretch, ~1520 cm⁻¹), and O–H (~3200 cm⁻¹) .
  • X-ray crystallography (if crystalline): Refinement using programs like SHELXL (for small-molecule structures) to determine bond lengths and angles .

Advanced Research Questions

Q. What strategies optimize the yield of Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro group incorporation .
  • Temperature control : Nitration at 0–5°C minimizes side reactions .
  • Catalyst use : Lewis acids (e.g., FeCl₃) improve regioselectivity during benzofuran ring formation .
  • In-line monitoring : Use HPLC to track intermediate formation and adjust reaction time dynamically .

Q. How can computational methods predict the bioactivity of Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate?

  • Molecular docking : Screen against targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. The nitro group may form hydrogen bonds with catalytic residues .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogues .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., in GROMACS) .

Q. How are contradictory spectral data resolved for this compound?

  • Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., ethyl 5-hydroxybenzofuran-3-carboxylate) .
  • Isotopic labeling : Use ¹⁵N-labeled reagents to distinguish nitro group signals from noise .
  • Crystallographic refinement : Resolve ambiguities in bond angles or tautomerism via high-resolution X-ray data .

Q. What methods evaluate the compound’s pharmacokinetic properties?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes to measure metabolic half-life .
    • Plasma protein binding : Use equilibrium dialysis to assess free fraction .
  • In silico prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability .

Methodological Tables

Q. Table 1. Key Spectral Data for Methyl 3-hydroxy-5-nitrobenzofuran-2-carboxylate

TechniqueKey ObservationsReference
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, Ar-H), 3.89 (s, 3H, COOCH₃)
¹³C NMRδ 165.2 (C=O), 152.1 (C-NO₂), 112.4 (C-OH)
HRMS (ESI+)m/z 253.0354 [M+H]⁺ (calc. 253.0351)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Nitration temp0–5°C+25% vs. RT
Solvent (ester)Methanol vs. ethanol+15% purity
Catalyst (FeCl₃)5 mol%+30% regioselectivity

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